2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]
Overview
Description
2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is a chemical compound . It is related to 2,7-Di-tert-butyl-9,9-dimethylxanthene , which is a heterocyclic building block .
Synthesis Analysis
The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . A palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equiv. of 1,3-diisopropylimidazolin-2-imine afforded the rigid neutral 2,7-di-tert-butyl-4,5-bis (1,3-diisopropylimidazolin-2-imino)-9,9-dimethylxanthene (XII2) pincer ligand .Molecular Structure Analysis
The molecular formula of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is C33H30Br2 . Its average mass is 586.399 Da and its monoisotopic mass is 584.071411 Da .Chemical Reactions Analysis
An unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for organic optoelectronic applications using hypervalent iodine oxyacids has been disclosed .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] include its molecular formula, C33H30Br2, and its average mass, 586.399 Da . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Material Development
The scientific research applications of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] primarily involve its use in the synthesis of novel compounds and materials. A notable application is in the development of new monomers, such as 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobi[fluoren], synthesized from readily available starting materials. This monomer displays good solubility in various organic solvents, opening avenues for diverse applications in material science (Qi, Lei, Sun, & Hu, 2013).
Luminescent Materials
A significant area of application for derivatives of spirobi[fluorene], including the 2,7-dibromo variant, is in the creation of luminescent materials. For instance, the synthesis of a highly luminescent pyrene dye based on a spirobifluorene skeleton demonstrates the potential of these compounds in optoelectronic applications. The unique structure of spirobifluorene helps prevent fluorescence quenching, enhancing luminescence efficiency (Sumi & Konishi, 2010).
Organic Light-Emitting Devices (OLEDs)
Another prominent application is in the field of organic light-emitting diodes (OLEDs). Compounds based on 2,7-dibromo-spiro[fluorene-9,9‘-xanthene] have been utilized to create stable blue-light-emitting devices. These compounds exhibit high glass transition temperatures and good thermal stability, crucial for the efficiency and durability of OLEDs (Tseng et al., 2005).
Electronic and Optical Properties
Research has also focused on the electronic and optical properties of spirobifluorene derivatives. For example, the synthesis of novel ter(9,9-diarylfluorene)s showcases the potential of these compounds in achieving high electrochemical and thermal stability, coupled with efficient blue fluorescence. This makes them suitable for various electronic and optical applications, including OLEDs (Wong et al., 2002).
Mechanism of Action
While the specific mechanism of action for 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is not mentioned in the search results, related compounds have been used in various applications. For instance, 2,7-Dibromofluorene was used as a template for the N -carbazole capped oligofluorenes which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .
Future Directions
2,7-Dibromofluorene, a related compound, has been used as a template for the N -carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) . This suggests that 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] and similar compounds could have potential applications in the field of organic electronics.
Properties
IUPAC Name |
2',7'-dibromo-2,7-ditert-butyl-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30Br2/c1-31(2,3)19-7-11-23-24-12-8-20(32(4,5)6)16-28(24)33(27(23)15-19)29-17-21(34)9-13-25(29)26-14-10-22(35)18-30(26)33/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHYOIWTKPZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625361 | |
Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439791-57-8 | |
Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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